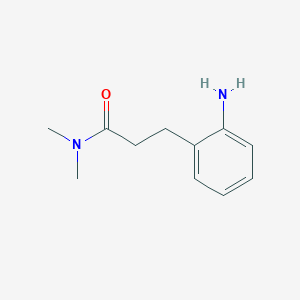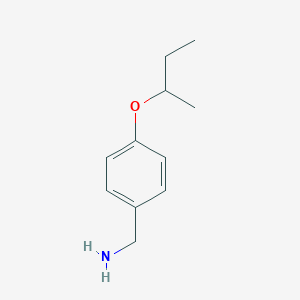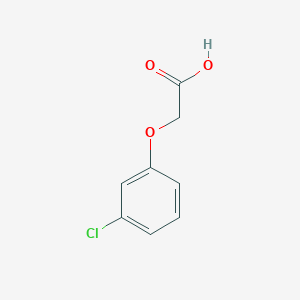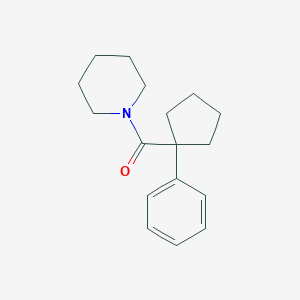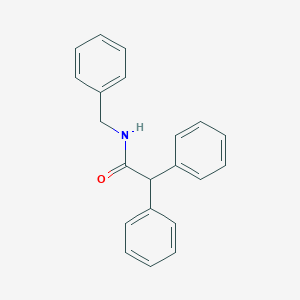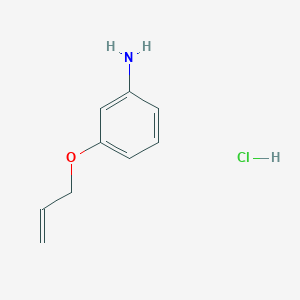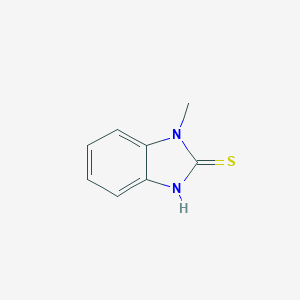
2,2,2-Trifluoro-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-(2-phenylethyl)acetamide, also known as TFA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
Mécanisme D'action
2,2,2-Trifluoro-N-(2-phenylethyl)acetamide acts as a nucleophile due to the presence of a carbonyl group and a trifluoromethyl group, which makes it a highly reactive compound. Its mechanism of action involves the formation of covalent bonds with other molecules, leading to the formation of new compounds.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,2-Trifluoro-N-(2-phenylethyl)acetamide has several advantages for use in lab experiments, including its high reactivity, stability, and ease of handling. However, it also has limitations, including its toxicity and potential for environmental harm.
Orientations Futures
There are several future directions for the use of 2,2,2-Trifluoro-N-(2-phenylethyl)acetamide in scientific research, including its potential application in the development of new pharmaceuticals and agrochemicals, as well as its use as a reagent in organic synthesis. Additionally, further research is needed to explore the potential environmental impacts of this compound and to develop safer and more sustainable synthesis methods.
In conclusion, this compound is a unique and versatile chemical compound that has significant potential for use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and to develop safer and more sustainable methods for its synthesis and use.
Méthodes De Synthèse
2,2,2-Trifluoro-N-(2-phenylethyl)acetamide can be synthesized through a multistep process involving the reaction of 2-phenylethylamine with trifluoroacetic anhydride. The resulting product is then purified through recrystallization to obtain the final this compound compound.
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-(2-phenylethyl)acetamide has been utilized in various scientific research applications, including as a reagent in organic synthesis, as a chiral auxiliary in asymmetric synthesis, and as a building block for the development of pharmaceuticals and agrochemicals.
Propriétés
| 458-85-5 | |
Formule moléculaire |
C10H10F3NO |
Poids moléculaire |
217.19 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)9(15)14-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15) |
Clé InChI |
OOOAVFCDSWNAAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)CCNC(=O)C(F)(F)F |
| 458-85-5 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


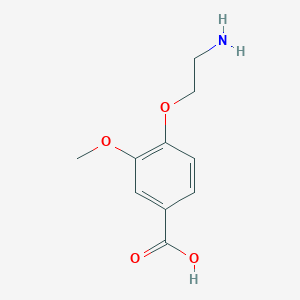
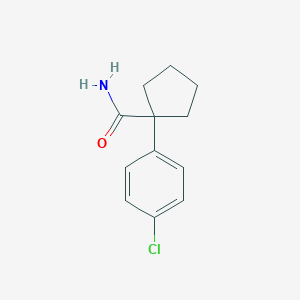
![N-[2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B181280.png)

